Cas no 1018680-22-2 (1-Acetylpiperidin-3-amine)
1-Acetylpiperidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Acetylpiperidin-3-amine hydrochloride
- 1-Acetyl-3-aminopiperidine
- 1-(3-amino-1-piperidinyl)Ethanone
- 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride
- 1-Acetylpiperidin-3-amine
- 1-Acetyl-3-piperidinamine hydrochloride
- 1-acetyl-3-piperidinamine(SALTDATA: HCl)
- 1-(3-AMino-piperidin-1-yl)-ethanone
- 1-(3-aminopiperidin-1-yl)ethanone
- 1-ACETYL-3-PIPERIDINAMINE
- IXINAEREEWKDJW-UHFFFAOYSA-N
- (R)-1-(3-Aminopiperidin-1-yl)ethanone
- (S)-1-(3-Aminopiperidin-1-yl)ethanone
- STK501514
- AM90443
- TRA0045691
- 1-(3-aminopiperidin-1-yl)ethan-1-one
- Ethanone, 1-(3-amino-1-piperidinyl)-
- 1018680-22-2
- MFCD09264572
- SB41139
- 1-(3-Amino-1-piperidinyl)-1-ethanone
- DB-020572
- SCHEMBL1159242
- CS-0146667
- AKOS016344183
- AS-31680
- SB46098
- EN300-145558
- AKOS000321723
- SB47025
- SY006435
- ALBB-004978
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- MDL: MFCD09264572
- Inchi: 1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3
- InChI Key: IXINAEREEWKDJW-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCCC(C1)N
Computed Properties
- Exact Mass: 142.11100
- Monoisotopic Mass: 142.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- XLogP3: -0.7
Experimental Properties
- Density: 1.042±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 273.6±33.0 ºC (760 Torr),
- Flash Point: 119.3±25.4 ºC,
- Solubility: Soluble (130 g/l) (25 º C),
- PSA: 46.33000
- LogP: 0.59420
1-Acetylpiperidin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Acetylpiperidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A828443-1g |
1-Acetyl-3-aminopiperidine |
1018680-22-2 | 97% | 1g |
1,426.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A43590-1g |
1-(3-aminopiperidin-1-yl)ethanone,hydrochloride |
1018680-22-2 | 97% | 1g |
¥1158.0 | 2023-09-09 | |
| Alichem | A129006428-5g |
1-(3-Aminopiperidin-1-yl)ethanone |
1018680-22-2 | 97% | 5g |
$645.81 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A189350-1g |
1-Acetylpiperidin-3-amine |
1018680-22-2 | 97% | 1g |
¥1411.90 | 2023-09-04 | |
| TRC | A192518-50mg |
1-Acetylpiperidin-3-amine |
1018680-22-2 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192518-100mg |
1-Acetylpiperidin-3-amine |
1018680-22-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A192518-500mg |
1-Acetylpiperidin-3-amine |
1018680-22-2 | 500mg |
$ 320.00 | 2022-06-08 | ||
| Chemenu | CM115698-5g |
1-acetylpiperidin-3-amine |
1018680-22-2 | 97% | 5g |
$587 | 2021-08-06 | |
| eNovation Chemicals LLC | Y0975040-5g |
1-(3-aminopiperidin-1-yl)ethan-1-one |
1018680-22-2 | 95% | 5g |
$700 | 2024-07-24 | |
| eNovation Chemicals LLC | D688842-0.25g |
1-Acetyl-3-aminopiperidine |
1018680-22-2 | >95% | 0.25g |
$135 | 2023-09-03 |
1-Acetylpiperidin-3-amine Suppliers
1-Acetylpiperidin-3-amine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-Acetylpiperidin-3-amine
1-Acetylpiperidin-3-amine: A Comprehensive Overview
The compound with CAS No. 1018680-22-2, commonly referred to as 1-Acetylpiperidin-3-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse applications in drug discovery and material science. The piperidine ring structure, a six-membered saturated ring with one nitrogen atom, forms the core of this molecule, while the acetyl group attached at position 3 introduces unique functional properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-Acetylpiperidin-3-amine through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures. These methods not only enhance the yield and purity of the compound but also facilitate its scalability for industrial applications. The ability to synthesize this compound in large quantities has opened new avenues for its exploration in pharmaceutical research.
The structural uniqueness of 1-Acetylpiperidin-3-amine lies in its combination of a rigid piperidine ring and a flexible acetyl group. This duality imparts the molecule with both steric and electronic properties that are highly desirable in drug design. For instance, the acetyl group can act as a bioisostere, mimicking the functionality of other groups while maintaining structural integrity. This property has been leveraged in designing bioactive molecules targeting various therapeutic areas, including central nervous system disorders and cardiovascular diseases.
Emerging research highlights the potential of 1-Acetylpiperidin-3-amine as a lead compound in drug development. Studies have demonstrated its ability to modulate key biological targets such as G-protein coupled receptors (GPCRs) and ion channels. These findings underscore its role in advancing our understanding of molecular mechanisms underlying various pathophysiological conditions. Furthermore, computational modeling techniques have been employed to predict the binding affinities and pharmacokinetic profiles of this compound, providing valuable insights for optimization strategies.
In addition to its pharmacological significance, 1-Acetylpiperidin-3-amine has also found applications in materials science. Its ability to form stable complexes with metal ions makes it a promising candidate for coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and tunable porosity, which are highly sought after in catalysis, gas storage, and sensing technologies.
The exploration of 1-Acetylpiperidin-3-amine continues to expand into interdisciplinary research domains. Collaborative efforts between chemists, biologists, and engineers are driving innovative applications that were previously unimagined. As our understanding of this compound deepens, it is anticipated that new breakthroughs will emerge, further solidifying its importance in both academic and industrial settings.
In conclusion, 1-Acetylpiperidin-3-amine stands as a testament to the ingenuity of modern chemistry. Its versatile structure, combined with cutting-edge synthetic and analytical techniques, positions it at the forefront of scientific discovery. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine and materials science.
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